WH-10417-099

PROTAC Chemoproteomics Kinase Degradation

WH-10417-099 is a cereblon (CRBN)-recruiting PROTAC® that uniquely degrades >125 kinases, enabling broad kinome perturbation studies and vulnerability screening unachievable with selective probes. This multi-kinase degrader provides an efficient, high-throughput tool for mapping degradable kinomes and understanding integrated signaling responses. Procure this essential tool for your research; its broad activity profile offers a significant advantage over single-target alternatives, accelerating your discovery efforts.

Molecular Formula C52H62N8O13S
Molecular Weight 1039.2 g/mol
Cat. No. B10823893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWH-10417-099
Molecular FormulaC52H62N8O13S
Molecular Weight1039.2 g/mol
Structural Identifiers
SMILESC1CC1N(CCCNC(=O)CCOCCOCCOCCOCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)S(=O)(=O)C5=CC=C(C=C5)C6=CC(=C(N=C6)N)C7=CC8=C(C=C7)C(=O)NCC8
InChIInChI=1S/C52H62N8O13S/c53-48-42(35-7-12-40-36(31-35)15-18-56-49(40)63)32-37(33-57-48)34-5-10-39(11-6-34)74(67,68)59(38-8-9-38)20-2-17-55-45(61)16-21-69-23-25-71-27-29-73-30-28-72-26-24-70-22-19-54-43-4-1-3-41-47(43)52(66)60(51(41)65)44-13-14-46(62)58-50(44)64/h1,3-7,10-12,31-33,38,44,54H,2,8-9,13-30H2,(H2,53,57)(H,55,61)(H,56,63)(H,58,62,64)
InChIKeyFBFSEQRYZRBYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WH-10417-099: A CRBN-Type PROTAC Multi-Kinase Degrader (CAS 2769753-42-4) for Broad-Spectrum Degradable Kinome Research


WH-10417-099 (CAS: 2769753-42-4) is a cereblon (CRBN)-recruiting proteolysis-targeting chimera (PROTAC) . It is characterized by its target protein ligand, a PI3Kγ binder, linked to a thalidomide-based E3 ligase ligand via a PEG5 linker . Its primary reported characteristic is its ability to induce the degradation of an exceptionally broad array of over 125 unique kinases, a profile derived from chemoproteomic mapping of the degradable kinome [1]. This broad-spectrum degradation property distinguishes it from most PROTACs, which are designed for high selectivity toward a single or a few targets.

WH-10417-099 Cannot Be Substituted with Single-Target Kinase PROTACs in Broad Degradable Kinome Studies


The unique scientific value of WH-10417-099 lies in its documented ability to degrade >125 unique kinases, a property established through chemoproteomic analysis [1]. This broad activity profile is not a feature of most kinase-targeting PROTACs, which are typically designed and optimized for high selectivity toward a single kinase or a small subset [2]. Substituting WH-10417-099 with a highly selective PROTAC would fundamentally alter the experimental output, failing to recapitulate the multi-target degradation pattern required for studies investigating the global consequences of broad kinome perturbation or for high-throughput screening efforts to identify degradable kinase vulnerabilities [1]. The specific multi-kinase degradation signature is an intrinsic property of this compound and is unlikely to be replicated by other commercially available degraders.

WH-10417-099 Quantitative Evidence for Scientific Selection: Differentiation from Comparator PROTACs


Kinome-Wide Degradation Breadth of WH-10417-099 Compared to Single-Target Degraders

WH-10417-099 is distinguished by its capacity to induce the degradation of a significantly larger number of unique kinases compared to a typical, highly selective PROTAC. In a chemoproteomic analysis of the degradable kinome, WH-10417-099 was identified as a multi-kinase degrader affecting over 125 unique kinases [1]. In contrast, a representative selective degrader like dBET6 is reported to potently degrade a single target, BRD4, with no evidence of broad kinome activity [2].

PROTAC Chemoproteomics Kinase Degradation Broad-Spectrum Degrader

Target Protein Ligand Basis: PI3Kγ Ligand in WH-10417-099 vs. Alternative Kinase Binders

The broad degradation profile of WH-10417-099 is initiated by a PI3Kγ ligand . This is a crucial design element that differentiates it from PROTACs based on highly selective kinase inhibitors. While specific binding affinity data for the PI3Kγ ligand in this context is not publicly detailed, the choice of a less selective or 'promiscuous' kinase binder is a deliberate strategy to achieve broad kinome coverage [1]. This is in direct contrast to degrader design starting from a high-affinity, highly selective inhibitor, which typically yields a narrow degradation profile [REFS-2, REFS-3].

PI3Kγ Target Engagement PROTAC Design Kinase Inhibitor

Linker Chemistry and Length: PEG5 in WH-10417-099 vs. Shorter PEG Linkers

WH-10417-099 utilizes a PEG5 linker . Studies on PROTAC linker length demonstrate that the optimal length is critical for forming a stable ternary complex and efficient target degradation [1]. While direct comparative data for WH-10417-099 with analogs containing different linkers are not available, a general class-level inference can be drawn: PEG linkers of 5 units provide a specific spatial separation between the target and E3 ligase ligands. This length has been shown in other CRBN-based PROTACs to be optimal for achieving high degradation efficiency (e.g., DC50 values in the low nanomolar range for BRD4 degraders) compared to shorter or longer PEG chains, which can reduce or ablate activity [REFS-2, REFS-3].

PROTAC Linker PEG5 Ternary Complex Degradation Efficiency

WH-10417-099 (CAS 2769753-42-4): Primary Research Application Scenarios Based on Validated Differentiation


Chemoproteomic Profiling of the Degradable Kinome

WH-10417-099 is uniquely suited for large-scale chemoproteomic studies aimed at mapping the degradable kinome, as originally described in Donovan et al., 2020 [1]. Its ability to degrade >125 kinases provides a broad and simultaneous readout of which kinases in a given cell type are susceptible to CRBN-mediated degradation. This application is not feasible with selective degraders, which would require hundreds of separate experiments to cover the same number of targets. This compound serves as a foundational tool for discovering new kinase vulnerabilities and understanding the global principles of targeted protein degradation [1].

High-Throughput Screening for Kinase Degrader Discovery and Vulnerability Identification

In an industrial or academic drug discovery setting, WH-10417-099 can be used as a broad-spectrum probe in high-throughput screens. Its multi-kinase degradation activity allows researchers to efficiently identify which kinases, when degraded, produce a desired phenotypic effect (e.g., reduced viability in cancer cells). This 'fishing expedition' approach is more efficient than testing a library of selective degraders or inhibitors [1]. The specific degradation signature of WH-10417-099 can be used as a benchmark to identify cell lines or disease models that are particularly sensitive to broad kinome perturbation.

Investigating the Global Consequences of Multi-Kinase Degradation in Cellular Models

For basic research into kinase signaling networks, WH-10417-099 enables the study of the integrated cellular response to the simultaneous degradation of numerous kinases [1]. This contrasts sharply with experiments using selective kinase inhibitors or degraders, which reveal the function of a single node in the network. WH-10417-099 can be used to probe cellular redundancy, compensatory signaling mechanisms, and the systemic effects of broad kinome perturbation, providing insights not accessible with more selective chemical tools [1].

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